molecular formula C9H13N3O B11959054 1-(Dimethylamino)-3-phenylurea CAS No. 6297-20-7

1-(Dimethylamino)-3-phenylurea

Cat. No.: B11959054
CAS No.: 6297-20-7
M. Wt: 179.22 g/mol
InChI Key: BLLVAMIYYPAARX-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a dimethylamino group and a phenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of dimethylamine with phenyl isocyanate under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NCO} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{NHCON(CH}_3\text{)}_2 ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylamino)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-(Dimethylamino)-3-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacological agent.

    Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Dimethylamino)-3-phenylurea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(Dimethylamino)-3-phenylthiourea: Similar structure but contains a sulfur atom instead of oxygen.

    1-(Dimethylamino)-3-phenylcarbamate: Contains a carbamate group instead of a urea group.

    1-(Dimethylamino)-3-phenylguanidine: Contains a guanidine group instead of a urea group.

Uniqueness: 1-(Dimethylamino)-3-phenylurea is unique due to its specific combination of the dimethylamino and phenyl groups attached to the urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(dimethylamino)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(2)11-9(13)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLVAMIYYPAARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280516
Record name 1-(dimethylamino)-3-phenylurea
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Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6297-20-7
Record name 2,2-Dimethyl-N-phenylhydrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6297-20-7
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Record name NSC 17315
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Record name NSC17315
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Record name 1-(dimethylamino)-3-phenylurea
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Record name 1,1-DIMETHYL-4-PHENYLSEMICARBAZIDE
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